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Compound of Interest

DL-Aspartic acid hemimagnesium
Compound Name: |
salt

Cat. No.: B7947120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the precise chemical structure of
DL-Aspartic acid hemimagnesium salt, a compound of interest in various scientific and
pharmaceutical applications. This document elucidates the stoichiometry, coordination
chemistry, and three-dimensional arrangement of the molecule based on crystallographic data,
and it offers standardized protocols for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

DL-Aspartic acid hemimagnesium salt is systematically known as Racemic Magnesium
Bis(hydrogen aspartate) Tetrahydrate. The designation "hemimagnesium salt" can be
ambiguous; crystallographic studies have definitively shown the stoichiometry to be one
magnesium ion for every two aspartic acid molecules, complexed with four water molecules.[1]

A summary of its key chemical identifiers and physicochemical properties is presented in Table
1.

Table 1: Chemical Identifiers and Physicochemical Properties of DL-Aspartic Acid
Hemimagnesium Salt Tetrahydrate
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Property Value Source(s)

Magnesium bis(DL-
Systematic Name hydrogenaspartate) [1]

tetrahydrate

DL-Aspartic acid magnesium

salt tetrahydrate, Magnesium

Synonyms . .
DL-aspartate, DL-Aspartic acid
hemimagnesium salt

CAS Number 7018-07-7 (tetrahydrate) [2]

Molecular Formula CsH20MgN2012 [2]

Molecular Weight 360.56 g/mol [2]
White crystalline powder or

Appearance
colorless crystals

Melting Point Not available

Solubility Soluble in water
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Precise Chemical Structure and Coordination
Chemistry

The precise chemical structure of DL-Aspartic acid hemimagnesium salt has been
elucidated by single-crystal X-ray diffraction. The compound crystallizes as a tetrahydrate, with
the formula Mg(L-AspH)(D-AspH)-4H20.[1]
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The magnesium ion (Mg?*) is located at a center of inversion and exhibits an octahedral
coordination geometry. The equatorial plane of the octahedron is occupied by the oxygen
atoms of four water molecules. The axial positions are occupied by the [3-carboxylate oxygen
atoms from one L-aspartate and one D-aspartate molecule.[1] This coordination forms a
centrosymmetric complex unit.

The aspartate molecules exist as hydrogenaspartate monoanions (AspH~), where the a-
carboxylic acid and the amino group are protonated, and the 3-carboxylic acid group is
deprotonated and coordinates to the magnesium ion. The individual complex units are
integrated into a three-dimensional network through a system of hydrogen bonds involving the
protonated amino groups, the a-carboxylic acid functions, and the coordinated water
molecules.[1]

Coordination sphere of the magnesium ion in DL-Aspartic acid hemimagnesium salt
tetrahydrate.

Experimental Protocols

Synthesis of Racemic Magnesium Bis(hydrogen
aspartate) Tetrahydrate

This protocol is based on the method described by Schmidbaur et al.[1]
e Reactants:

o DL-Aspartic acid (1 mole equivalent)

o Magnesium hydroxide (0.5 mole equivalent)

o Deionized water
» Procedure:

1. Suspend DL-Aspartic acid in deionized water in a round-bottom flask equipped with a
reflux condenser.

2. Add magnesium hydroxide to the suspension.
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3. Heat the reaction mixture to reflux with continuous stirring. The suspension will gradually
dissolve as the reaction proceeds.

4. Continue refluxing until a clear solution is obtained.

5. Allow the solution to cool slowly to room temperature.

6. Further cool the solution in an ice bath to promote crystallization.
7. Collect the resulting colorless crystals by vacuum filtration.

8. Wash the crystals with a small amount of cold deionized water.

9. Dry the crystals under vacuum to a constant weight.

Characterization by Single-Crystal X-ray Diffraction

The following is a general protocol for the characterization of small organic salt crystals.
e Crystal Selection and Mounting:

o Select a single crystal of suitable size and quality under a polarizing microscope.

o Mount the crystal on a goniometer head using a cryoprotectant oil.

e Data Collection:

[¢]

Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray
source (e.g., Mo Ka or Cu Ka) and a detector.

[¢]

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal
vibrations and potential solvent loss.

[¢]

Perform a preliminary screening to determine the unit cell parameters and crystal system.

[¢]

Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

o Data Processing and Structure Solution:
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[e]

Integrate the raw diffraction data to obtain a list of reflection intensities.
o Apply corrections for Lorentz factor, polarization, and absorption.
o Solve the crystal structure using direct methods or Patterson methods.

o Refine the structural model against the experimental data using full-matrix least-squares
methods.

o Locate and refine the positions of hydrogen atoms from the difference Fourier map or
place them in calculated positions.

Characterization by Fourier-Transform Infrared (FTIR)
Spectroscopy

This is a general protocol for obtaining the FTIR spectrum of a solid sample.
e Sample Preparation:

o Prepare a KBr pellet by intimately mixing a small amount of the sample (approx. 1 mg)
with dry potassium bromide (approx. 100 mg) in an agate mortar and pestle.

o Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the
solid sample directly onto the ATR crystal.

o Data Acquisition:

o

Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

[e]

Place the prepared sample in the FTIR spectrometer.

o

Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm™2).

o

The resulting spectrum should be background-corrected.

o Expected Spectral Features:
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[e]

Broad O-H stretching vibrations from the water of hydration and carboxylic acid groups
(approx. 3500-3000 cm™1).

[e]

N-H stretching vibrations from the ammonium group (approx. 3200-2800 cm™1).

o

Asymmetric and symmetric stretching vibrations of the carboxylate groups (approx. 1650-
1550 cm~1 and 1450-1350 cm~1, respectively).

o

Characteristic fingerprint region absorptions for the aspartate backbone.

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy

This is a general protocol for the NMR analysis of a water-soluble organic salt.
e Sample Preparation:

o Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent,
typically deuterium oxide (D20).

o Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift
calibration.

o Transfer the solution to an NMR tube.
o Data Acquisition:
o Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer.

o For 'H NMR, typical parameters include a sufficient number of scans for a good signal-to-
noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected
proton chemical shifts.

o For 13C NMR, proton decoupling is typically used to simplify the spectrum.

» Expected Spectral Features:
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o Inthe *H NMR spectrum, signals corresponding to the a-proton and the two B-protons of
the aspartate molecule. The chemical shifts and coupling patterns will be indicative of the

molecular structure in solution.

o In the 3C NMR spectrum, signals for the two carboxyl carbons and the two aliphatic

carbons of the aspartate backbone.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural
confirmation of DL-Aspartic acid hemimagnesium salt tetrahydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


http://electronicsandbooks.com/edt/manual/Magazine/C/Chemische%20Berichte%20DE/1989%20(Volume%20122)/Volume%20122,%20Issue%2008%20(Pages%201387-1603)/1445-1447.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Magnesium-Aspartate
https://pubchem.ncbi.nlm.nih.gov/compound/Magnesium-Aspartate
https://www.benchchem.com/product/b7947120#what-is-the-precise-chemical-structure-of-dl-aspartic-acid-hemimagnesium-salt
https://www.benchchem.com/product/b7947120#what-is-the-precise-chemical-structure-of-dl-aspartic-acid-hemimagnesium-salt
https://www.benchchem.com/product/b7947120#what-is-the-precise-chemical-structure-of-dl-aspartic-acid-hemimagnesium-salt
https://www.benchchem.com/product/b7947120#what-is-the-precise-chemical-structure-of-dl-aspartic-acid-hemimagnesium-salt
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7947120?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7947120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

